molecular formula C12H13ClN6O B1462385 5-(Aminomethyl)-3-benzyl-3H-[1,2,3]triazolo-[4,5-d]pyrimidin-7-ol hydrochloride CAS No. 1293928-62-7

5-(Aminomethyl)-3-benzyl-3H-[1,2,3]triazolo-[4,5-d]pyrimidin-7-ol hydrochloride

Cat. No.: B1462385
CAS No.: 1293928-62-7
M. Wt: 292.72 g/mol
InChI Key: ULSYYZCXCDJJOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of 5-(Aminomethyl)-3-benzyl-3H-triazolo-[4,5-d]pyrimidin-7-ol hydrochloride features a complex heterocyclic framework that integrates multiple nitrogen-containing rings with distinct substitution patterns. The core structure consists of a triazole ring fused to a pyrimidine ring at the 4,5-positions, creating a bicyclic system that serves as the fundamental scaffold for this compound. The benzyl substituent at the 3-position and the aminomethyl group at the 5-position contribute significantly to the overall molecular geometry and potential intermolecular interactions.

Crystallographic studies of triazolopyrimidine derivatives have consistently demonstrated that these compounds adopt specific spatial arrangements that are influenced by both intramolecular strain and intermolecular hydrogen bonding patterns. X-ray diffraction analysis serves as the primary methodology for determining the precise atomic coordinates and bond parameters of such compounds. The technique exploits the interaction between X-ray radiation and the electron clouds surrounding atoms, where constructive interference occurs at specific angles according to Bragg's law: $$ 2d\sin \theta =n\lambda $$. This fundamental relationship enables the determination of interatomic distances and bond angles with high precision.

Recent crystallographic investigations of related triazolopyrimidine compounds have revealed characteristic structural features that are likely present in the target molecule. For instance, studies on pyrazolotriazolo[1,5-c]pyrimidine derivatives have shown that the fused ring systems tend to adopt nearly planar conformations, with dihedral angles between the core heterocycle and substituent aromatic rings typically ranging from 9.6 to 45.1 degrees. These geometric parameters are crucial for understanding the overall molecular shape and its implications for biological activity and crystal packing arrangements.

The hydrochloride salt form of 5-(Aminomethyl)-3-benzyl-3H-triazolo-[4,5-d]pyrimidin-7-ol introduces additional complexity to the crystallographic analysis due to the presence of ionic interactions between the protonated amine group and the chloride counterion. Such salt formations often result in distinctive packing motifs characterized by extensive hydrogen bonding networks that stabilize the crystal lattice. The analysis of similar triazolopyrimidine hydrochloride salts has demonstrated that these compounds frequently crystallize in monoclinic or triclinic space groups, with the specific space group determination dependent upon the precise molecular geometry and intermolecular interaction patterns.

Crystallographic Parameter Typical Range for Triazolopyrimidines Reference Compounds
Space Group P-1, P21/n, P21/c Various triazolopyrimidine derivatives
Unit Cell Angles α: 90-103°, β: 93-100°, γ: 90-107° Related heterocyclic compounds
Bond Lengths (C-N) 1.28-1.47 Å Pyrazolotriazolopyrimidines
Dihedral Angles 9.6-89.9° Substituted derivatives

Properties

IUPAC Name

5-(aminomethyl)-3-benzyl-6H-triazolo[4,5-d]pyrimidin-7-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6O.ClH/c13-6-9-14-11-10(12(19)15-9)16-17-18(11)7-8-4-2-1-3-5-8;/h1-5H,6-7,13H2,(H,14,15,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSYYZCXCDJJOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=O)NC(=N3)CN)N=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material and Initial Functionalization

The synthesis begins with 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol (Compound 1) , which is commercially available and serves as the key scaffold.

Two main routes for functionalization at the 7-position of the triazolopyrimidine ring are described:

  • Mesylation: Treatment of compound 1 with methanesulfonyl chloride and triethylamine in dry dichloromethane (DCM) yields the mesylate derivative (Compound 2).
  • Chlorination: Treatment of compound 1 with thionyl chloride in dry chloroform and dry N,N-dimethylformamide (DMF) produces the 7-chloro derivative (Compound 3).

These intermediates are crucial for subsequent nucleophilic substitution reactions.

Aminomethyl Group Introduction

The target compound contains an aminomethyl group at the 5-position. The key step involves converting the 7-chloro derivative (Compound 3) into the corresponding amino derivative (Compound 4) by nucleophilic substitution with ammonia.

  • Amination Reaction: Compound 3 is dissolved in 1-butanol and treated with 7 N ammonia solution in methanol. The mixture is heated at 110 °C for 2 hours. This reaction replaces the chlorine atom with an amino group, yielding the amino derivative (Compound 4).

This amino derivative is a direct precursor to the hydrochloride salt of the target compound.

Formation of Hydrochloride Salt

The amino derivative (Compound 4) is converted into its hydrochloride salt to improve stability and solubility.

  • Treatment of the amino compound with 4 N hydrogen chloride in 1,4-dioxane/dry tetrahydrofuran (THF) at 0 °C followed by stirring at room temperature for several hours affords the hydrochloride salt of 5-(aminomethyl)-3-benzyl-3H-triazolo-[4,5-d]pyrimidin-7-ol (Compound 12 or related hydrochloride derivatives).

Alternative Nucleophilic Substitutions and Derivatizations

The chloro intermediate (Compound 3) can also undergo nucleophilic displacement with other amines such as tert-butyl piperazine-1-carboxylate or tert-butyl 4-aminopiperidine-1-carboxylate, followed by deprotection and acidification to yield various hydrochloride salts. Although these derivatives differ from the target compound, the methodology is analogous and highlights the versatility of the chloro intermediate for functionalization.

General Synthetic Procedure Summary

Step Reagents/Conditions Product Notes
1 Methanesulfonyl chloride, TEA, dry DCM Mesylate derivative (2) Alternative to chlorination
2 Thionyl chloride, dry chloroform, DMF 7-Chloro derivative (3) Key intermediate for nucleophilic substitution
3 7 N ammonia in methanol, 1-butanol, 110 °C Amino derivative (4) Amination step replacing Cl with NH2
4 4 N HCl in 1,4-dioxane/THF, 0 °C to RT Hydrochloride salt (target compound) Salt formation for stability and solubility

Reaction Conditions and Characterization

  • The amination step is typically conducted under reflux or elevated temperature (around 110 °C) for 2 hours to ensure complete substitution.
  • The hydrochloride salt formation is performed at low temperature (0 °C) to control the reaction and avoid side reactions.
  • Purification involves filtration of the precipitate and washing, often yielding a pure white solid.
  • Characterization of intermediates and final products is confirmed by ^1H NMR spectroscopy, showing characteristic signals for benzyl methylene protons, aromatic protons, amino protons, and pyrimidine ring protons.

Research Findings and Optimization Notes

  • The chlorination reaction with thionyl chloride and DMF is efficient and yields a clean intermediate suitable for further substitution.
  • The amination with ammonia is selective and high yielding, providing a straightforward route to introduce the aminomethyl group.
  • Formation of the hydrochloride salt enhances the compound’s physicochemical properties, making it more suitable for biological evaluation.
  • Alternative nucleophiles can be used for derivatization, demonstrating the synthetic flexibility of the triazolopyrimidine scaffold.

Biological Activity

5-(Aminomethyl)-3-benzyl-3H-[1,2,3]triazolo-[4,5-d]pyrimidin-7-ol hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₁₃ClN₆O
  • Molecular Weight : 292.73 g/mol
  • CAS Number : 1293928-62-7

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and kinases involved in cellular proliferation. Notably, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can suppress cell proliferation and induce apoptosis in cancer cells.

Anticancer Potential

Research indicates that this compound exhibits significant anticancer activity across various cancer cell lines. The following table summarizes key findings from studies evaluating its cytotoxic effects:

Cell Line IC50 (µM) Mechanism of Action
MCF7 (Breast Cancer)10.5Inhibition of CDK2 leading to cell cycle arrest
HeLa (Cervical)12.0Induction of apoptosis via mitochondrial pathway
A549 (Lung Cancer)8.9Inhibition of specific kinases involved in growth
HCT116 (Colon)15.2Disruption of microtubule dynamics

These findings suggest that the compound's mechanism involves both direct inhibition of cell growth and induction of programmed cell death.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications to the benzyl and triazole moieties can significantly affect the potency and selectivity of the compound against different cancer types. For instance, substituents on the benzyl group have been shown to enhance binding affinity to target enzymes .

Case Studies

  • In Vitro Studies :
    • A study conducted by Reddy et al. demonstrated that derivatives of this compound exhibited promising cytotoxicity against various cancer cell lines with IC50 values comparable to established chemotherapeutics .
    • Another investigation highlighted its efficacy in inhibiting tumor growth in xenograft models, showcasing its potential for clinical applications.
  • In Vivo Efficacy :
    • Preclinical trials indicated that administration of this compound led to a significant reduction in tumor size in mouse models bearing human cancer xenografts. The results were attributed to both direct cytotoxic effects and modulation of tumor microenvironment factors .

Scientific Research Applications

Medicinal Chemistry

5-(Aminomethyl)-3-benzyl-3H-[1,2,3]triazolo-[4,5-d]pyrimidin-7-ol hydrochloride has shown promise as a potential anticancer agent . Research indicates its ability to inhibit specific kinases involved in cell proliferation, particularly cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. This inhibition can result in the suppression of tumor growth.

Biochemical Studies

The compound is utilized in enzyme inhibition studies and protein interaction research. Its structural similarity to natural substrates enables it to mimic their behavior, making it useful for exploring enzyme mechanisms and developing inhibitors .

Material Science

In industrial applications, this compound serves as a scaffold for synthesizing new materials with enhanced properties. It can be modified to create derivatives that exhibit unique reactivity and stability, which are valuable in various technological applications.

Case Studies

Several studies have highlighted the applications of this compound:

  • Inhibition of Kinases : A study demonstrated that derivatives of this compound effectively inhibited CDK2 activity, showcasing its potential as a therapeutic agent against cancer.
  • Molecular Modeling : In silico studies have been conducted to predict the binding affinity of this compound to various biological targets, providing insights into its mechanism of action and guiding further experimental validations .

Synthesis and Reactions

The synthesis of 5-(aminomethyl)-3-benzyl-3H-[1,2,3]triazolo-[4,5-d]pyrimidin-7-ol typically involves:

  • Cyclization Reactions : Utilizing copper-catalyzed reactions to form the triazole ring.
  • Functionalization : Introducing aminomethyl and benzyl groups through various chemical transformations such as oxidation and substitution reactions .

Summary of Applications

Application AreaDescription
Medicinal ChemistryPotential anticancer agent targeting CDK2 for tumor growth inhibition
Biochemical StudiesEnzyme inhibition and protein interaction studies
Material ScienceDevelopment of new materials with enhanced stability and reactivity

Chemical Reactions Analysis

Reactivity of the Hydroxyl Group

The hydroxyl group at position 7 of the triazolopyrimidine ring can participate in substitution or derivatization reactions:

  • Phosphorylation/Sulfonation : The hydroxyl group may react with phosphoryl chloride (POCl₃) or sulfur trioxide (SO₃) to form phosphate or sulfonate esters, enhancing solubility or enabling further functionalization .

  • Alkylation/Acylation : Under basic conditions, alkyl halides or acyl chlorides could target the hydroxyl group to generate ethers or esters, respectively .

Aminomethyl Group Reactivity

The primary amine in the aminomethyl side chain is a versatile site for modifications:

  • Schiff Base Formation : Condensation with aldehydes or ketones could yield imine derivatives, which are intermediates for further transformations .

  • Acylation : Reaction with acyl chlorides or anhydrides would produce amides, potentially altering pharmacokinetic properties .

  • Cross-Coupling : The amine may participate in Buchwald–Hartwig amination or Ullmann-type couplings to introduce aryl/heteroaryl groups .

Triazolopyrimidine Core Modifications

The fused triazolo[4,5-d]pyrimidine system exhibits electron-deficient regions, enabling:

  • Nucleophilic Aromatic Substitution : Electrophilic attack at positions 5 or 7 (activated by adjacent nitrogen atoms) could occur with amines or alkoxides .

  • Metal-Catalyzed Cross-Couplings : Palladium-mediated Suzuki or Sonogashira couplings might functionalize halogenated derivatives of the core .

Benzyl Group Transformations

The benzyl substituent at position 3 offers opportunities for:

  • Hydrogenolysis : Catalytic hydrogenation could cleave the benzyl group to yield a free NH-triazolo[4,5-d]pyrimidine .

  • Electrophilic Substitution : Nitration or halogenation of the benzyl aromatic ring may introduce nitro or halogen groups for further derivatization .

Acid-Base Behavior

The hydrochloride salt suggests pH-dependent solubility:

  • Deprotonation : In basic media, the hydrochloride dissociates, freeing the amine and hydroxyl groups for reactions .

  • Salt Formation : Counterion exchange (e.g., with citrate or tartrate) could modulate solubility or stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs of this compound differ in substituents at positions 5 and 7, influencing their physicochemical and biological properties. Below is a comparative analysis:

Compound Position 5 Position 7 Molecular Formula Molecular Weight (g/mol) Key Spectral Data References
Target Compound Aminomethyl Hydroxyl (as HCl salt) C₁₂H₁₃ClN₆O 292.73 ¹H NMR (DMSO): δ 5.76 (s, -CH₂-), 7.33–7.34 (aromatic), 8.25/8.45 (NH₂)
3-Benzyl-5-tert-butyl-4H-triazolo[4,5-d]pyrimidin-7-one (Compound 5) tert-Butyl Ketone C₁₅H₁₇N₅O 283.34 ¹H NMR (DMSO): δ 1.36 (s, -C(CH₃)₃), 5.70 (s, -CH₂-), 12.18 (br s, NH)
3-Benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine (Compound 3) - Chloride C₁₁H₉ClN₆ 260.68 Synthesized via SOCl₂ chlorination; intermediate for amine derivatives
3-Benzyl-7-(piperazin-1-yl)-3H-triazolo[4,5-d]pyrimidine (Compound 6) - Piperazine C₁₅H₁₉N₇ 305.36 ¹H NMR (DMSO): δ 3.54 (piperazine), 5.80 (s, -CH₂-), 8.42 (pyrimidine H)
3-Benzyl-N-(piperidin-4-yl)-3H-triazolo[4,5-d]pyrimidin-7-amine hydrochloride (Compound 21) - Piperidin-4-amine (HCl salt) C₁₆H₂₀ClN₇ 337.83 White powder; used in kinase inhibition studies

Physicochemical and Pharmacological Differences

Solubility : The hydrochloride salt in the target compound improves aqueous solubility compared to neutral analogs like Compound 5 (tert-butyl) or Compound 3 (chloride) .

Bioactivity: Compound 21 (piperidine derivative) shows enhanced binding to kinase targets due to its basic nitrogen, similar to the aminomethyl group in the target compound .

Synthetic Flexibility: Chloro derivatives (e.g., Compound 3) serve as intermediates for introducing diverse substituents (e.g., amines, piperazines), while the target compound’s aminomethyl group offers direct functionalization .

Spectroscopic Distinctions

  • ¹H NMR: The target compound’s aminomethyl group (δ ~5.76) and NH₂ signals (δ 8.25/8.45) contrast with Compound 5’s tert-butyl (δ 1.36) and ketone protons .
  • Mass Spectrometry : HRMS data for Compound 5 ([M+H]⁺ = 284.1519) vs. the target’s molecular ion ([M+H]⁺ = 293.73) highlights mass differences due to substituents .

Q & A

Q. What are the recommended synthetic routes for 5-(Aminomethyl)-3-benzyl-triazolopyrimidine derivatives, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of triazolopyrimidine derivatives often involves cyclization reactions or substitutions at specific positions. For example:

  • Amine-mediated cyclization (e.g., refluxing with methanol and ammonia, as in , Method A for compound 9) can yield the core scaffold. Adjusting solvent polarity (e.g., ethanol-DMF vs. methanol) and reaction time (3–8 hours) influences crystallinity and yield .
  • Catalytic methods : Using acid catalysts like p-toluenesulfonic acid (Method B in ) improves reaction efficiency in benzylation or aminomethylation steps .
  • Temperature control : Reflux conditions (100–120°C) are critical for avoiding side products like oxo-derivatives (e.g., compound 13 in ) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

  • 1H/13C NMR : Assign signals based on substituent effects. For example, the benzyl group’s aromatic protons appear as a multiplet at δ 7.2–7.4 ppm, while the aminomethyl group resonates at δ 4.2–4.5 ppm .
  • IR spectroscopy : Confirm the presence of hydroxyl (broad peak ~3200 cm⁻¹) and triazole rings (sharp peaks at 1500–1600 cm⁻¹) .
  • Mass spectrometry : Use high-resolution MS to distinguish between molecular ion peaks ([M+H]+) and potential adducts (e.g., sodium or potassium) .
  • Contradiction resolution : Overlapping NMR signals can be clarified via 2D-COSY or HSQC experiments, while isotopic labeling (e.g., deuterated solvents) helps confirm exchangeable protons .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in synthetic yields reported across different methodologies?

Methodological Answer:

  • Comparative analysis : Replicate methods from (e.g., Methods A, B, C for compound 12) under controlled conditions (solvent purity, inert atmosphere). Track variables like stirring rate and cooling time .
  • Statistical tools : Apply ANOVA to assess yield variability across methods. For instance, Method C (chloropyrrolopyridine + aniline) may show higher reproducibility due to reduced side reactions .
  • Mechanistic studies : Use DFT calculations to model reaction pathways and identify rate-limiting steps (e.g., nucleophilic substitution vs. cyclization) .

Q. What experimental frameworks are suitable for assessing the environmental impact of this compound?

Methodological Answer: Adopt protocols from ’s INCHEMBIOL project:

  • Phase 1 (Lab) : Determine physicochemical properties (logP, solubility) via shake-flask assays and HPLC. Assess photostability under UV light .
  • Phase 2 (Ecosystem) : Use microcosm models to study biodegradation in soil/water. Monitor metabolites via LC-MS/MS and compare to parent compound toxicity (e.g., using Daphnia magna assays) .
  • Data integration : Apply probabilistic risk assessment models to predict bioaccumulation and trophic transfer .

Q. How can researchers identify and validate biological targets for this compound?

Methodological Answer:

  • Database mining : Cross-reference DrugBank () for structural analogs (e.g., triazolopyrimidines targeting purine metabolism). Use SwissTargetPrediction to prioritize kinases or phosphotransferases .
  • In vitro assays : Screen against recombinant enzymes (e.g., hypoxanthine-guanine phosphoribosyltransferase) using fluorescence polarization or SPR .
  • Mutagenesis studies : Validate binding via site-directed mutagenesis of predicted active-site residues (e.g., Arg123 in target enzymes) .

Experimental Design and Data Analysis

Q. How should multi-year studies on compound stability or bioactivity be structured?

Methodological Answer:

  • Split-plot design : Use a framework similar to ’s vineyard study, with:
    • Main plots : Storage conditions (e.g., temperature, humidity).
    • Subplots : Analytical batches (HPLC, NMR).
    • Sub-subplots : Timepoints (0, 6, 12, 24 months) .
  • Accelerated stability testing : Employ Arrhenius modeling to predict degradation rates under stress conditions (40°C/75% RH) .

Q. What strategies mitigate spectral interference in complex biological matrices?

Methodological Answer:

  • Sample preparation : Use SPE cartridges (C18 or mixed-mode) to isolate the compound from proteins/lipids. Validate recovery rates (85–115%) via spike-and-recovery experiments .
  • Chromatography : Optimize mobile phase (e.g., ammonium acetate buffer pH 6.5, ) to enhance peak separation .
  • Data processing : Apply multivariate analysis (PCA or PLS-DA) to distinguish compound-specific signals from matrix background .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Aminomethyl)-3-benzyl-3H-[1,2,3]triazolo-[4,5-d]pyrimidin-7-ol hydrochloride
Reactant of Route 2
5-(Aminomethyl)-3-benzyl-3H-[1,2,3]triazolo-[4,5-d]pyrimidin-7-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.